molecular formula C13H11ClN2O3 B2938256 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 868214-40-8

1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2938256
CAS No.: 868214-40-8
M. Wt: 278.69
InChI Key: LFJRRMMSGSFIIK-UHFFFAOYSA-N
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Description

1-[3-(5-Chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is a high-purity chemical building block designed for advanced research applications. This compound features a dihydropyrazole core substituted with two distinct furan rings, one of which is chlorinated, offering a unique profile for chemical synthesis and biological evaluation. The core structural motifs present in this molecule are associated with significant research value. The 2(5H)-furanone skeleton, related to the furan rings in this compound, is recognized as an important pharmacophore in medicinal chemistry. Compounds containing this structure have demonstrated bioactivity against various microorganisms and viruses, and are investigated for use in other medical treatments . Furthermore, the dihydropyrazole (pyrazoline) scaffold is a privileged structure in drug discovery. Scientific studies on structurally similar molecules have shown that derivatives containing this core can be synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the chlorofuran moiety may enhance the molecule's reactivity and potential for target interaction, as halogen atoms are commonly used in drug design to modulate properties like lipophilicity and binding affinity. This compound is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. It is aimed at facilitating research in areas such as medicinal chemistry, where it can serve as a key intermediate in the synthesis of more complex molecules, and in pharmacological studies to explore new bioactive agents.

Properties

IUPAC Name

1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8(17)16-10(12-4-5-13(14)19-12)7-9(15-16)11-3-2-6-18-11/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJRRMMSGSFIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(O3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324325
Record name 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868214-40-8
Record name 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the reaction of furan derivatives with hydrazine and subsequent cyclization. One common method involves the reaction of 5-chlorofuran-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carbonyl Group

The acetyl group undergoes classical keto-enol tautomerism, enabling nucleophilic additions. Key reactions include:

a. Hydrazone Formation
Reaction with phenylhydrazine derivatives in ethanol under acidic conditions yields hydrazones. For example:

text
1-[3-(5-Chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone + 4-hydroxyphenylhydrazine → Hydrazone derivative (yield: 78%) [3]

These hydrazones exhibit enhanced antibacterial activity compared to the parent compound .

b. Thiosemicarbazide Synthesis
Condensation with aryl isothiocyanates in THF produces thiosemicarbazides:

text
Compound + 4-fluorophenyl isothiocyanate → Thiosemicarbazide (yield: 65%) [7]

Thiosemicarbazides show dual COX-1/Akt inhibition (IC₅₀: 8.90 µM for COX-1) .

Functionalization of the Pyrazoline Ring

The NH group participates in alkylation and cyclization reactions:

Reaction TypeReagents/ConditionsProductYieldBiological Activity
Alkylation 2-chloro-1-oxoethyl piperazine, NaOEt/EtOHPiperazinylpyrazoline derivative72%Analgesic (ED₅₀: 28 mg/kg)
Cycloaddition Ethyl azidoacetate, CuSO₄/NaAscTriazolo-pyrazoline hybrid81%Antitumor (IC₅₀: 9.5 µM)

Alkylation with arylpiperazines enhances blood-brain barrier permeability , while click chemistry-derived triazoles suppress tumor proliferation via ROS generation .

Electrophilic Aromatic Substitution on Furan Moieties

The 5-chlorofuran-2-yl group undergoes regioselective substitution:

a. Chlorine Replacement
Reaction with morpholine in DMF at 80°C replaces chlorine with morpholine:

text
5-Chlorofuran → 5-Morpholinofuran derivative (yield: 68%) [4]

This modification improves aqueous solubility by 3-fold.

b. Nitration
Treatment with HNO₃/H₂SO₄ introduces nitro groups at the furan’s α-position:

text
Furan → 5-Nitrofuran analog (yield: 54%) [8]

Nitro derivatives exhibit amplified antifungal activity (MIC: 2 µg/mL vs. C. albicans) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

a. Triazolo-Pyrazoline Formation
Heating with thiourea in ethylene glycol induces cyclization:

text
Hydrazone intermediate → [1,2,4]Triazolo[4,3-a]pyrazoline (yield: 83%) [3]

These triazolo hybrids demonstrate broad-spectrum antimicrobial activity .

b. Benzodiazepine Annulation
Reaction with 1,5-dibenzyl-1,5-benzodiazepine-2,4-dione forms a seven-membered fused ring:

text
→ Benzodiazepine-pyrazoline conjugate (yield: 76%) [6]

The product modulates GABA receptors (Kᵢ: 0.45 nM) .

Biological Activity Correlation

Derivatives’ bioactivity correlates with substituent electronegativity and steric bulk:

Derivative TypeCOX-1 IC₅₀ (µM)Antitumor IC₅₀ (µM)Antibacterial MIC (µg/mL)
Parent Compound>10035.264
Piperazinyl-Alkylated12.5018.932
5-Nitrofuran Analog29.809.52
Thiosemicarbazide8.9014.316

Data compiled from .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a valuable scaffold for developing anti-inflammatory, antimicrobial, and anticancer agents.

Scientific Research Applications

1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues differ in substituents on the pyrazole ring or the attached heterocycles. These modifications influence physicochemical properties, reactivity, and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-(5-Cl-furan), 5-(furan) C₁₄H₁₁ClN₂O₃ 290.7 Under investigation for bioactivity
1-[3-(4-Chlorophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-1-yl]propan-1-one 3-(4-Cl-phenyl), 5-(furan) C₁₆H₁₅ClN₂O₂ 302.8 Higher lipophilicity
1-[3-(2,4-Dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3-(2,4-Cl₂-5-F-phenyl), 5-(3-Me-thienyl) C₁₆H₁₂Cl₂FNO₂S 378.2 Enhanced halogen bonding interactions
5-Phenyl-1-(4-(trifluoromethyl)benzoyl)-4,5-dihydro-1H-pyrazole 5-(Ph), 1-(4-CF₃-benzoyl) C₁₈H₁₅F₃N₂O 356.3 High thermal stability
1-(3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydropyrazol-1-yl)-2-(diethylamino)ethanone 3-(4-Cl-phenyl), 5-(furan), 2-(NEt₂) C₁₉H₂₂ClN₃O₂ 359.8 Potential CNS activity

Electronic and Reactivity Trends

  • Electron-Withdrawing Groups (EWGs): The 5-chlorofuran substituent in the target compound introduces electron-withdrawing effects, stabilizing the pyrazole ring and reducing nucleophilicity compared to non-halogenated analogues like 5-(furan-2-yl) derivatives .
  • Stereoelectronic Effects : Compounds with trifluoromethyl groups (e.g., ) exhibit stronger dipole moments and enhanced metabolic stability due to fluorine’s electronegativity.
  • Hydrogen Bonding : The dichlorofluorophenyl analogue demonstrates significant intermolecular hydrogen bonding (C–H···O/N), influencing crystal packing and solubility .

Key Research Findings and Challenges

  • Crystallographic Data: The dichlorofluorophenyl analogue crystallizes in the monoclinic P2₁/c space group, with a dihedral angle of 85.2° between the pyrazole and thienyl planes, highlighting conformational flexibility .
  • Computational Insights : Density-functional theory (DFT) studies on similar compounds reveal that exact-exchange functionals (e.g., B3LYP) accurately predict electronic properties, aiding in rational design .
  • Stability Issues : The target compound’s furan rings are susceptible to oxidative degradation, unlike thiophene-containing analogues (e.g., ), which exhibit superior stability .

Biological Activity

1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is a compound of interest due to its potential biological activities, particularly in the context of cyclooxygenase (COX) inhibition. This article explores its biological activity, with a focus on its inhibitory effects on COX enzymes, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes furan and pyrazole moieties. Its molecular formula is C13H10ClN3O, and it exhibits properties characteristic of both furan derivatives and pyrazole derivatives, which are known for their biological activities.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC13H10ClN3O
Molecular Weight253.69 g/mol
Key Functional GroupsFuran, Pyrazole
Chlorine SubstituentPresent at the 5-position of furan

Inhibition of Cyclooxygenase Enzymes

This compound has been studied for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. COX enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain pathways.

Key Findings from Research Studies

  • COX Inhibition : The compound has shown promising results in inhibiting COX-1 activity in various assays. For instance, studies indicated that modifications to the furan and pyrazole rings could enhance selectivity towards COX-1 over COX-2, which is significant for reducing side effects associated with non-selective NSAIDs .
  • Structure-Activity Relationships (SAR) : Research has demonstrated that specific substitutions on the furan rings significantly affect the inhibitory potency against COX enzymes. For example, the presence of halogen substituents at certain positions has been correlated with increased COX inhibition .

Table 2: Inhibition Potency of Related Compounds

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound12.525
3-(5-Chlorofuran-2-yl)-5-methylisoxazole8.030
Rofecoxib15.010

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

  • Ovarian Cancer Models : In vitro studies using ovarian cancer cell lines demonstrated that compounds with similar scaffolds inhibited cell proliferation by targeting COX pathways. The antiproliferative effects were observed at concentrations significantly higher than those required for COX inhibition, suggesting alternative mechanisms might also be involved .
  • Inflammation Models : Animal models of inflammation showed that administration of this compound led to reduced inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

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